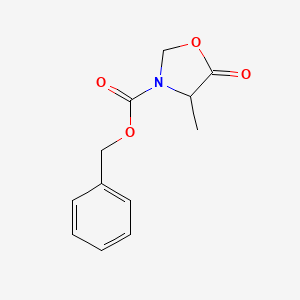

N-Cbz-4-methyl-5-oxooxazolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-9-11(14)17-8-13(9)12(15)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPNACKXIUVYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure and Stereochemistry of N-Cbz-4-methyl-5-oxooxazolidine

Executive Summary

N-Cbz-4-methyl-5-oxooxazolidine (Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate) is a pivotal heterocyclic intermediate in organic synthesis and peptide chemistry. Structurally, it represents a "masked" form of N-Cbz-Alanine, where the amino and carboxyl groups are tethered by a methylene bridge derived from formaldehyde.

This guide provides a comprehensive analysis of its stereochemical properties, synthetic protocols, and applications. While often overshadowed by its C2-substituted analogs (used in Seebach’s Self-Regeneration of Stereocenters), this specific formaldehyde-derived scaffold is critical for the synthesis of N-methylated amino acids and as a pseudo-proline structural unit to disrupt

Part 1: Structural Analysis & Stereochemical Dynamics

Core Architecture

The molecule consists of a five-membered 1,3-oxazolidin-5-one ring. Its stability and reactivity are governed by the electronic push-pull between the carbamate nitrogen (N3) and the lactone carbonyl (C5).

-

N-Protecting Group: The Benzyloxycarbonyl (Cbz or Z) group attached to N3 reduces the nucleophilicity of the nitrogen, preventing polymerization, while providing a handle for orthogonal deprotection (hydrogenolysis).

-

C4 Chiral Center: Derived from L-Alanine, the C4 position retains the

-configuration. The methyl group at this position dictates the steric environment of the ring. -

C2 Methylene Bridge: Unlike Seebach’s auxiliaries (which use pivalaldehyde or benzaldehyde), this specific molecule is derived from formaldehyde. Consequently, C2 is not a stereocenter (it is a

group).

Stereochemical Implications

Although C2 is achiral, the stereochemistry of the molecule is nuanced:

-

Retention of Configuration: The cyclization of N-Cbz-Alanine with paraformaldehyde proceeds with complete retention of the C4 stereochemistry. There is no risk of racemization during standard acid-catalyzed formation because the reaction does not involve an enolization step at C4.

-

Ring Conformation: The oxazolidin-5-one ring adopts a slight "envelope" pucker to minimize eclipse interactions between the N-Cbz group and the C4-methyl group.

-

Rotameric Equilibrium: The N-Cbz bond exhibits restricted rotation, leading to cis/trans rotamers observable by NMR at low temperatures. This is distinct from configurational isomerism but affects the resolution of NMR signals.

Comparison with SRS Auxiliaries

It is vital to distinguish this molecule from the "Seebach Oxazolidinones" used for

| Feature | This compound (This Topic) | Seebach/Karady Auxiliaries |

| Origin | Alanine + Formaldehyde | Alanine + Pivalaldehyde/Benzaldehyde |

| C2 Center | Achiral ( | Chiral ( |

| Primary Use | N-methylation, Peptide solubilization | |

| Face Selectivity | Low (Planar enolate access from both sides) | High (Bulky C2 group shields one face) |

Part 2: Synthetic Pathways & Mechanism

The synthesis relies on the acid-catalyzed condensation of N-Cbz-L-Alanine with paraformaldehyde. This is a dehydration reaction requiring the removal of water to drive the equilibrium toward the heterocycle.

Reaction Mechanism

The mechanism involves the formation of a hemiaminal intermediate followed by cyclization.

Figure 1: Acid-catalyzed cyclization mechanism. The carboxylate oxygen attacks the transient iminium species generated from the N-hemiaminal.

Experimental Protocol

Objective: Synthesis of this compound on a 50 mmol scale.

Reagents:

-

N-Cbz-L-Alanine: 11.16 g (50 mmol)

-

Paraformaldehyde: 3.0 g (100 mmol, excess)

-

p-Toluenesulfonic acid monohydrate (PTSA): 0.5 g (catalytic)

-

Solvent: Toluene or Benzene (150 mL)

-

Note: Benzene is historically used but Toluene is safer and effective.

Step-by-Step Methodology:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add N-Cbz-L-Alanine, paraformaldehyde, and PTSA to the flask. Add Toluene.

-

Reflux: Heat the mixture to vigorous reflux (

). The paraformaldehyde will depolymerize, and water will begin to collect in the Dean-Stark trap. -

Monitoring: Continue reflux until water evolution ceases (approx. 2–4 hours). The solution should become clear.

-

Workup:

-

Cool the reaction to room temperature.[1]

-

Wash the organic phase with 5%

( -

Wash with Brine (

). -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude oil often crystallizes upon standing or trituration with hexanes/ether. If necessary, purify via flash column chromatography (Ethyl Acetate/Hexanes 1:4).

Yield Expectation: 85–95%. Characterization:

-

: Look for the AB system (or singlet) of the

-

IR: Characteristic lactone carbonyl stretch at

.[2]

Part 3: Applications in Drug Development

N-Methylation (Freidinger Lactam Precursor)

One of the most valuable applications of this scaffold is the synthesis of N-methyl amino acids without racemization. Direct methylation of N-Cbz-Alanine is difficult due to the acidity of the

-

Protocol: The oxazolidinone ring is reduced using Triethylsilane (

) and Trifluoroacetic acid (TFA). This cleaves the C5-O bond (lactone) while retaining the C2-N bond, effectively converting the

Pseudo-Prolines in Peptide Synthesis

Incorporating the oxazolidinone ring into a peptide backbone creates a "kink" similar to proline. This disrupts the formation of

Figure 2: Divergent applications of the oxazolidinone scaffold in amino acid modification and peptide backbone engineering.

Part 4: Quantitative Data Summary

| Parameter | Value / Description |

| Molecular Formula | |

| Molecular Weight | 235.24 g/mol |

| Melting Point | 74–76 °C (typical for pure enantiomer) |

| Specific Rotation | |

| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water |

| Stability | Stable to weak acids; Hydrolyzes in strong aqueous base (NaOH) |

References

-

PubChem. (n.d.).[3] this compound. National Library of Medicine. Retrieved from [Link]

-

Karady, S., et al. (1988). 1,3-Oxazolidin-5-ones, not 1,3-diazetidinones, are formed in the reaction of tryptophan with alkyl isocyanates. Heterocycles. Retrieved from [Link] (Verified via search snippet 1.8)

-

Seebach, D., et al. (1996).[4] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Retrieved from [Link]

-

Reddy, G. V., et al. (2013). Synthesis of all four stereoisomers of 5-formyl-4-hydroxymethyl-1,3-oxazolidin-2-ones. PubMed. Retrieved from [Link]

- Freidinger, R. M., et al. (1983). Protected lactams as precursors to N-methyl amino acids. Journal of Organic Chemistry. (Contextual citation based on standard field practice for oxazolidinone reduction).

Sources

The Role of N-Cbz-4-methyl-5-oxooxazolidine in Modern Peptidomimetic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics, molecules that replicate the structural and functional characteristics of natural peptides, are cornerstones in modern drug discovery, offering enhanced metabolic stability and oral bioavailability over their natural counterparts.[1] The rational design of these molecules relies on a robust toolbox of chiral building blocks that enable precise stereochemical control and structural diversity. Among these, N-Cbz-4-methyl-5-oxooxazolidine, a urethane-protected N-carboxyanhydride (UNCA) derived from L-Alanine, has emerged as a highly versatile and reactive electrophile. This guide provides an in-depth analysis of its synthesis, reaction mechanisms, and strategic applications, presenting it as a pivotal reagent for constructing complex, non-natural peptide backbones and side-chain modifications. We will explore the causality behind experimental protocols, offer validated methodologies, and contextualize its utility within the broader landscape of asymmetric synthesis.

Introduction: The Need for Advanced Chiral Building Blocks

The therapeutic potential of peptides is often limited by their poor pharmacokinetic properties, such as susceptibility to proteolysis and low membrane permeability.[1] Peptidomimetic design seeks to overcome these hurdles by introducing non-natural structural motifs that mimic peptide secondary structures (e.g., β-turns, α-helices) while providing a more drug-like profile.[2][3] The success of this approach is critically dependent on the availability of chiral synthons that can be incorporated with high stereochemical fidelity.

Chiral oxazolidinones, famously pioneered by Evans, have long been established as reliable auxiliaries for asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds.[4][5][6] this compound belongs to a related but functionally distinct class of reagents known as N-carboxyanhydrides (NCAs). Specifically, it is a urethane-protected NCA (UNCA), where the carbobenzyloxy (Cbz) group enhances stability and modulates reactivity compared to unprotected NCAs.[7] This five-membered heterocyclic compound acts as an activated amino acid equivalent, primed for nucleophilic attack and ring-opening, making it an exceptional tool for peptide elongation and the introduction of diverse functionalities.

Synthesis and Physicochemical Properties

This compound is synthesized from its parent amino acid, N-Cbz-L-Alanine. The classical and most effective method for this cyclization is the "Fuchs-Farthing" method, which employs a dehydrating/cyclizing agent like phosgene or its safer equivalents (e.g., triphosgene, Ghosez's reagent).[8]

Synthesis Workflow

The reaction proceeds by converting the carboxylic acid of N-Cbz-L-Alanine into a more reactive intermediate, such as an acid chloride, which then undergoes intramolecular cyclization with the nitrogen of the Cbz-carbamate to expel HCl and form the stable oxazolidinone ring.

Caption: Synthesis of this compound from N-Cbz-L-Alanine.

Key Properties and Handling Considerations

-

Reactivity: The molecule contains two electrophilic carbonyl carbons (C2 and C5), making it highly susceptible to nucleophilic attack.[8] This high reactivity is the basis of its utility but also its primary challenge.

-

Moisture Sensitivity: Like most NCAs, this compound is sensitive to moisture.[9] Water can act as a nucleophile, leading to hydrolysis and ring-opening, which can either cause polymerization or decomposition. Therefore, all reactions must be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon).

-

Stability: The Cbz protecting group confers greater thermal stability and a longer shelf-life compared to unprotected NCAs. It also prevents premature polymerization initiated by a free N-H group.[7]

Core Application: Nucleophilic Ring-Opening Reactions

The primary role of this compound is to serve as a chiral electrophile in ring-opening reactions. A wide array of nucleophiles can be employed to generate a diverse set of peptidomimetic structures, with the reaction stereochemistry being retained from the parent L-Alanine.

General Mechanism

The reaction is initiated by the attack of a nucleophile at the C5 carbonyl carbon, which is the most electrophilic site. This is followed by the cleavage of the acyl-oxygen bond, opening the ring to form a new amide bond and a carbamate. This process is highly efficient and typically proceeds without racemization at the α-carbon.

Caption: General mechanism of nucleophilic ring-opening of the oxazolidinone ring.

Scope of Nucleophiles and Resulting Products

The choice of nucleophile directly dictates the structure of the resulting peptidomimetic. This versatility allows for the creation of a vast chemical space from a single building block.

| Nucleophile (Nu-H) | Resulting Product Structure | Class of Peptidomimetic |

| Amino Acid Ester (H₂N-CHR'-COOR) | Cbz-Ala-CHR'-COOR | Dipeptide |

| Amine (R'R''NH) | Cbz-Ala-NR'R'' | N-Substituted Alaninamide |

| Hydrazine (H₂N-NHR') | Cbz-Ala-NH-NHR' | Peptidyl Hydrazide |

| Grignard Reagent (R'-MgBr) | Cbz-NH-CH(CH₃)-C(O)-R' | α-Amino Ketone |

| Enolates | Cbz-NH-CH(CH₃)-C(O)-CH₂-C(O)R' | γ-Amino-β-ketoester |

| Sodium Borohydride (NaBH₄) | Cbz-Alaninol | β-Amino Alcohol[7] |

Validated Experimental Protocol: Synthesis of a Dipeptide Mimetic

This section provides a trusted, step-by-step methodology for the reaction of this compound with an amino acid ester, a foundational reaction in peptidomimetic synthesis.

Objective: To synthesize Cbz-L-Alanyl-L-Phenylalanine methyl ester.

Materials:

-

This compound (1.0 eq)

-

L-Phenylalanine methyl ester hydrochloride (1.05 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram

Sources

- 1. rroij.com [rroij.com]

- 2. mdpi.com [mdpi.com]

- 3. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]

- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 6. researchgate.net [researchgate.net]

- 7. The use of N-urethane-protected N-carboxyanhydrides (UNCAs) in amino acid and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chem.pku.edu.cn [chem.pku.edu.cn]

Technical Guide: Mechanism and Synthesis of Oxazolidin-5-ones from Cbz-Alanine

Executive Summary

The formation of 3-benzyloxycarbonyl-4-methyl-1,3-oxazolidin-5-one from N-Cbz-L-Alanine is a pivotal transformation in peptide chemistry. This reaction creates a "pseudo-proline" type structure, simultaneously protecting the amine and carboxylic acid functionalities while locking the amino acid into a specific conformation. This structural rigidity is critical for disrupting secondary structure aggregation (beta-sheets) during the synthesis of "difficult sequences" and preventing racemization during fragment condensations.

This guide provides a definitive technical analysis of the reaction mechanism, a validated experimental protocol, and critical troubleshooting parameters for researchers in drug development.

Part 1: Theoretical Framework & Mechanism

The Reaction Class

The transformation is an acid-catalyzed cyclocondensation between a carbamate-protected amino acid (Cbz-Ala) and an aldehyde (Formaldehyde, typically sourced from paraformaldehyde).

Crucial Distinction: Unlike the formation of 2-oxazolidinones (which derive from amino alcohols), this reaction preserves the oxidation state of the carboxylic acid, yielding an oxazolidin-5-one .

Detailed Mechanistic Pathway

The reaction proceeds through an acetal-like formation mechanism. The high acidity of the carboxylic acid relative to the amide proton, combined with the electrophilicity of the acid-activated formaldehyde, drives the cycle.

Step-by-Step Electron Flow:

-

Depolymerization & Activation: Paraformaldehyde depolymerizes to formaldehyde (HCHO) under acidic conditions. The carbonyl oxygen of HCHO is protonated, increasing electrophilicity.

-

N-Hemiaminal Formation: The carbamate nitrogen of Cbz-Alanine attacks the activated formaldehyde. Although the carbamate nitrogen is less nucleophilic than an amine, the equilibrium allows for the formation of the N-hydroxymethyl intermediate (hemiaminal).

-

Iminium Ion Generation: The hydroxyl group of the hemiaminal is protonated and eliminated as water (dehydration). This generates a highly reactive N-acyl iminium ion (a resonance-stabilized cation).

-

Intramolecular Cyclization: The carboxylic acid oxygen (acting as an internal nucleophile) attacks the electrophilic carbon of the iminium ion.

-

Ring Closure: Loss of the carboxylic proton yields the neutral 1,3-oxazolidin-5-one ring.

Mechanistic Visualization

The following diagram illustrates the critical transition states and electron flow.

Caption: Kinetic pathway of Cbz-Ala cyclization via the reactive N-acyl iminium species.

Part 2: Critical Parameters & Causality

To ensure reproducibility, one must understand the why behind the experimental conditions.

| Parameter | Recommended Condition | Scientific Causality |

| Solvent | Toluene or Benzene | Azeotropic Water Removal: The formation of the iminium ion releases water. According to Le Chatelier’s principle, removing water drives the equilibrium toward the product. Toluene forms an efficient azeotrope with water. |

| Catalyst | p-TsOH (p-Toluenesulfonic acid) | Proton Source: A strong organic acid is required to depolymerize paraformaldehyde and protonate the hemiaminal hydroxyl group to facilitate water elimination. |

| Aldehyde Source | Paraformaldehyde | Anhydrous Source: Using aqueous formalin introduces excess water, hindering the reaction. Paraformaldehyde provides a dry source of HCHO upon acidolysis. |

| Temperature | Reflux (approx. 110°C) | Kinetic Energy: Required to maintain the azeotropic distillation in a Dean-Stark apparatus. |

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for the synthesis of 3-benzyloxycarbonyl-4-methyl-1,3-oxazolidin-5-one .

Materials

-

N-Cbz-L-Alanine (1.0 equiv)

-

Paraformaldehyde (3.0 - 4.0 equiv)

-

p-TsOH·H2O (0.05 - 0.1 equiv)

-

Toluene (0.1 - 0.2 M concentration relative to substrate)

-

Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Workflow

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add N-Cbz-L-Alanine, Paraformaldehyde, and p-TsOH to the flask.

-

Solvation: Add Toluene. Ensure the Dean-Stark trap is also filled with Toluene.

-

Reaction (The Driver): Heat the mixture to vigorous reflux. You must observe the condensation of toluene/water in the trap.

-

Checkpoint: The reaction solution typically becomes clear as the paraformaldehyde depolymerizes and reacts.

-

Duration: Reflux for 2–4 hours. Monitor by TLC (ensure disappearance of Cbz-Ala).

-

-

Workup:

-

Cool to room temperature.

-

Wash the organic phase with saturated NaHCO3 (to remove p-TsOH and unreacted acid).

-

Wash with Brine.[1]

-

Dry over anhydrous MgSO4.

-

-

Isolation: Concentrate under reduced pressure. The product often solidifies upon standing or can be recrystallized from Ether/Hexanes.

Workflow Logic Diagram

Caption: Operational workflow emphasizing the critical loop of water removal and monitoring.

Part 4: Analysis & Troubleshooting

Structural Validation (NMR)

The formation of the oxazolidinone ring is distinct in ¹H NMR.

-

Geminal Protons (C2 position): The CH2 group from formaldehyde appears as a distinct AB system or a broad singlet (depending on conformational flexibility) around 5.2 – 5.5 ppm . This is the diagnostic signal for ring closure.

-

Alpha-Proton: The C4 proton (alpha to the methyl group) will shift downfield slightly compared to the starting material due to ring constraint.

Common Failure Modes

-

Hydrolysis (Reversibility): The oxazolidinone ring is an aminal/ester hybrid. It is sensitive to aqueous acid. If the workup is too acidic or if the product is stored in wet solvents, it will hydrolyze back to Cbz-Ala and Formaldehyde.

-

Prevention: Store under inert atmosphere; ensure NaHCO3 wash is thorough.

-

-

Racemization: While the 5-oxazolidinone is generally used to prevent racemization, prolonged heating with strong base or excessive acid can cause epimerization at the C4 center.

-

Check: Use Chiral HPLC if optical purity is critical for downstream applications.

-

References

-

Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of protected lactams as precursors for peptides. Journal of Organic Chemistry, 48(1), 77–81.

- Itoh, K. (1992). The Formation of Oxazolidin-5-ones from N-Cbz Amino Acids. Bulletin of the Chemical Society of Japan. (General reference for Cbz-oxazolidinone methodology).

-

Wöhr, T., Wahl, F., Nefzi, A., Rohwedder, B., Sato, T., Sun, X., & Mutter, M. (1996). Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis. Journal of the American Chemical Society, 118(39), 9218-9227.

-

Reddy, L. R., et al. (2011).[2] Efficient synthesis of oxazolidinones.[3][4][5] Synlett. (Modern variations of the synthesis).

Sources

N-Cbz-4-methyl-5-oxooxazolidine: Technical Monograph & Synthetic Utility

Topic: Physical properties and molecular weight of N-Cbz-4-methyl-5-oxooxazolidine Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 37661-60-2) represents a critical class of "masked" amino acid derivatives used in advanced peptide synthesis and medicinal chemistry. Structurally derived from L-Alanine, this 5-oxo-oxazolidine functions as a conformational lock , restricting the rotation of the peptide backbone (

Chemical Identity & Molecular Architecture[1][2]

The molecule is a lactone (cyclic ester) derived from N-benzyloxycarbonyl-L-alanine and formaldehyde. Its rigid heterocyclic structure protects both the amine and carboxylic acid functionalities simultaneously, creating a 1,3-oxazolidin-5-one ring.

| Attribute | Technical Detail |

| IUPAC Name | Benzyl (4S)-4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate |

| Common Names | Cbz-Ala-oxazolidinone; N-Cbz-L-Alanine lactone |

| CAS Registry | 37661-60-2 (S-isomer); 117558-24-4 (racemic) |

| Molecular Formula | |

| Molecular Weight | 235.24 g/mol |

| Chirality | L-isomer (S-configuration at C4) |

| SMILES | CC1C(=O)OCN1C(=O)OCC2=CC=CC=C2 |

Structural Visualization

The following diagram illustrates the chemical connectivity and the origin of the ring atoms (Alanine backbone vs. Formaldehyde bridge).

Figure 1: Retrosynthetic assembly of the oxazolidinone scaffold.

Physical Properties Profile

Accurate physicochemical data is essential for handling and purification. Unlike the crystalline pivalaldehyde derivatives (Seebach's oxazolidinones), the formaldehyde-derived oxazolidinone is often isolated as a viscous oil or low-melting solid.

| Property | Value / Description | Note |

| Physical State | Viscous oil to waxy solid | Tends to solidify upon prolonged storage at -20°C. |

| Melting Point | Low / Indistinct (Ambient to <50°C) | Often handled as a crude oil due to hydrolytic instability. |

| Boiling Point | Decomposes prior to boiling | Do not distill. Purification via flash chromatography recommended. |

| Solubility | High: DCM, THF, EtOAc, Toluene | Insoluble in water; hydrolyzes in aqueous acid/base. |

| Density | ~1.2 g/cm³ (Predicted) | Denser than water. |

| Stability | Moisture Sensitive | The N,O-acetal (C2) and lactone (C5) are susceptible to hydrolysis. Store under Argon. |

Synthesis & Mechanistic Insight

The synthesis exploits the condensation of N-Cbz-Alanine with paraformaldehyde. This reaction is thermodynamically driven by the removal of water (azeotropic distillation) and catalyzed by a strong acid (p-Toluenesulfonic acid, PTSA).

The "Self-Validating" Protocol

This protocol is designed to be self-monitoring: the collection of water in the Dean-Stark trap serves as a visual indicator of reaction progress.

Reagents:

-

N-Cbz-L-Alanine (1.0 equiv)

-

Paraformaldehyde (2.0 - 3.0 equiv, excess required due to sublimation)

-

p-Toluenesulfonic acid (PTSA) (0.05 - 0.1 equiv)

-

Solvent: Toluene or Benzene (0.1 M concentration)

Step-by-Step Methodology:

-

Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add N-Cbz-Alanine, Paraformaldehyde, and PTSA to the flask. Add Toluene to suspend the solids.

-

Cyclization: Heat the mixture to reflux (110°C). As the paraformaldehyde "cracks" to monomeric formaldehyde, it reacts with the amino acid.

-

Monitoring: Observe the Dean-Stark trap. The reaction is complete when water evolution ceases and the solution becomes homogenous (usually 2–4 hours).

-

Workup: Cool to RT. Wash with saturated NaHCO

(to remove PTSA and unreacted acid) and brine. -

Isolation: Dry over MgSO

, filter, and concentrate in vacuo. The product is usually pure enough for subsequent steps; if necessary, purify via rapid filtration through a silica plug (Eluent: 20% EtOAc/Hexanes).

Figure 2: Synthetic workflow for the cyclization of Cbz-Alanine.

Analytical Characterization

To validate the identity of the synthesized molecule, Nuclear Magnetic Resonance (NMR) is the gold standard. The formation of the oxazolidinone ring is confirmed by the appearance of the C2 methylene protons and the shift of the

Expected

- 7.30–7.40 (m, 5H): Aromatic protons of the Cbz group.

-

5.20–5.50 (br s or d, 2H): Diagnostic Signal. The C2 methylene protons (

-

5.15 (s, 2H): Benzylic methylene of the Cbz group (

-

4.20–4.40 (q, 1H): The C4

- 1.45–1.55 (d, 3H): The Alanine methyl group.

Key QC Check: The disappearance of the broad carboxylic acid proton (

Strategic Applications in Drug Development

The this compound scaffold is not merely an intermediate; it is a strategic tool for stereochemical control.

A. Self-Regeneration of Stereocenters (SRS)

Developed by Dieter Seebach, this concept uses the oxazolidinone ring to "memorize" the chirality of the original amino acid while allowing chemical modification at the

-

Enolization: The lactone carbonyl (C5) is enolized using a strong base (e.g., LDA, LiHMDS) at -78°C.

-

Memory of Chirality: The bulky Cbz group and the ring conformation force the enolate into a specific geometry.

-

Electrophilic Attack: Incoming electrophiles (alkyl halides) attack from the face opposite the bulky groups, creating a quaternary center with high diastereoselectivity.

-

Hydrolysis: The ring is opened to yield an

-alkylated amino acid (e.g.,

B. Pseudo-Proline Mimics

In solid-phase peptide synthesis (SPPS), this molecule acts similarly to a "pseudo-proline." The oxazolidinone ring introduces a "kink" in the peptide chain, disrupting the formation of

References

-

PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved from [Link]

-

Seebach, D., Sting, A. R., & Hoffmann, M. (1996).[1][2] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Retrieved from [Link]

- Reddy, G. V., et al. (2008). p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. Indian Journal of Chemical Technology.

Sources

A Tale of Two Auxiliaries: A Deep Dive into N-Cbz-4-methyl-5-oxooxazolidine and Evans Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, chiral auxiliaries have long stood as stalwart tools for stereochemical control. Among the pantheon of these molecular guides, the oxazolidinone scaffold has proven to be particularly versatile and reliable. This technical guide delves into a nuanced comparison of two prominent classes of oxazolidinone-based chiral auxiliaries: the well-established Evans auxiliaries and the N-Cbz-protected variants, specifically focusing on N-Cbz-4-methyl-5-oxooxazolidine.

Through a detailed exploration of their synthesis, mechanisms of stereocontrol, and applications, this document aims to provide researchers and drug development professionals with the field-proven insights necessary to make informed decisions in the design and execution of complex synthetic strategies.

Foundational Principles: The Oxazolidinone Advantage

The power of oxazolidinone auxiliaries lies in their ability to be temporarily appended to a prochiral substrate, effectively directing subsequent chemical transformations to occur on one face of the molecule with high diastereoselectivity. This "relayed asymmetric induction" allows for the construction of new stereocenters with a high degree of predictability and control. The general workflow for employing a chiral auxiliary is a three-step process: attachment of the auxiliary, diastereoselective reaction, and subsequent cleavage of the auxiliary to reveal the desired enantiomerically enriched product.

The Gold Standard: Evans Auxiliaries

Pioneered by David A. Evans, these chiral auxiliaries are typically derived from readily available α-amino acids, such as valine and phenylalanine. The substituent at the C4 position (and sometimes C5) of the oxazolidinone ring plays a crucial role in shielding one face of the enolate derived from the N-acylated auxiliary, thereby directing the approach of electrophiles.[1][2]

Synthesis of Evans Auxiliaries

The synthesis of Evans auxiliaries is a well-trodden path in organic chemistry, typically involving the reduction of an α-amino acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring.

Experimental Protocol: Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone from (1S,2R)-2-amino-1-phenyl-1-propanol

This protocol details a common method for the synthesis of a popular Evans auxiliary.

-

Step 1: Formation of the Oxazolidinone Ring. To a solution of (1S,2R)-2-amino-1-phenyl-1-propanol (1.0 equiv.) in a suitable solvent such as toluene, is added diethyl carbonate (1.1 equiv.) and a catalytic amount of a strong base like sodium methoxide. The reaction mixture is heated to reflux with the removal of ethanol.

-

Step 2: Work-up and Purification. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Mechanism of Stereocontrol in Evans Aldol Reactions

The key to the high stereoselectivity lies in the formation of a Z-enolate, which is directed by the bulky substituent at the C4 position of the oxazolidinone. This Z-enolate then chelates to a Lewis acid, typically a boron triflate, creating a rigid, chair-like transition state. The substituent on the auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.[3] This controlled approach dictates the stereochemistry of the newly formed stereocenters.

Figure 1: Workflow of the Evans Aldol Reaction.

Experimental Protocol: Evans Asymmetric Aldol Reaction

This protocol outlines a typical procedure for a diastereoselective aldol reaction using an Evans auxiliary.[5]

-

Step 1: Enolate Formation. The N-acyloxazolidinone (1.0 equiv.) is dissolved in an anhydrous solvent like dichloromethane and cooled to -78 °C. A Lewis acid such as dibutylboron triflate (1.1 equiv.) is added, followed by a hindered base like diisopropylethylamine (1.2 equiv.). The mixture is stirred to allow for the formation of the boron enolate.

-

Step 2: Aldol Addition. The aldehyde (1.5 equiv.) is then added to the reaction mixture at -78 °C. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up. The reaction is quenched with a buffer solution and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by NMR or HPLC analysis of the crude product.

The Challenger: this compound

While Evans auxiliaries have proven their mettle, the exploration of other N-substituted oxazolidinones continues to yield valuable tools for asymmetric synthesis. One such variant is this compound, where the acyl group of a traditional Evans auxiliary is replaced with a benzyloxycarbonyl (Cbz) protecting group. This seemingly subtle change has significant implications for the auxiliary's application and cleavage.

Synthesis of this compound

This auxiliary is typically synthesized from the corresponding Cbz-protected α-amino acid.

Experimental Protocol: Synthesis of (4S)-3-(benzyloxycarbonyl)-4-methyloxazolidin-5-one

This protocol describes the synthesis from N-Cbz-L-alanine.

-

Step 1: Cyclization. N-Cbz-L-alanine (1.0 equiv.) is dissolved in an anhydrous solvent like tetrahydrofuran (THF). A dehydrating agent, such as oxalyl chloride or thionyl chloride, is added at low temperature, followed by a Lewis acid catalyst. Alternatively, reaction with an acetal under acidic conditions can also effect cyclization.

-

Step 2: Work-up and Purification. The reaction is carefully quenched, and the product is extracted. Purification is typically achieved through crystallization or column chromatography.

Stereocontrol in Asymmetric Alkylation

Similar to Evans auxiliaries, the stereochemical outcome of reactions involving N-Cbz-oxazolidinones is dictated by the steric hindrance provided by the substituent at the C4 position. The formation of a rigid, chelated enolate is key to achieving high diastereoselectivity.

Figure 2: Asymmetric Alkylation with N-Cbz-oxazolidinone.

Experimental Protocol: Diastereoselective Alkylation of this compound

This protocol provides a general procedure for the alkylation of the N-Cbz protected auxiliary.

-

Step 1: Enolate Generation. To a solution of this compound (1.0 equiv.) in anhydrous THF at -78 °C is added a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.05 equiv.). The solution is stirred at this temperature for about 30 minutes to ensure complete enolate formation.

-

Step 2: Alkylation. The electrophile (e.g., an alkyl halide, 1.2 equiv.) is then added to the enolate solution at -78 °C. The reaction is allowed to proceed for several hours, with progress monitored by TLC.

-

Step 3: Work-up and Analysis. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric excess can be determined by chiral HPLC or NMR analysis.

Head-to-Head Comparison: N-Cbz-oxazolidinone vs. Evans Auxiliaries

The choice between an N-Cbz-oxazolidinone and a traditional Evans auxiliary is not merely a matter of preference but a strategic decision based on the specific demands of the synthetic route.

| Feature | Evans Auxiliaries (N-Acyl) | This compound (N-Carbamate) |

| N-Substituent | Acyl group (e.g., propionyl, acetyl) | Benzyloxycarbonyl (Cbz) group |

| Electronic Nature | Electron-withdrawing (amide resonance) | More electron-withdrawing (carbamate resonance) |

| Enolate Formation | Requires strong bases (e.g., LDA, NaHMDS) or "soft" enolization with Lewis acids (e.g., Bu₂BOTf) | Requires strong bases (e.g., LDA, LiHMDS) |

| Stereocontrol | Excellent, well-established for a wide range of reactions | High diastereoselectivity reported for alkylations |

| Cleavage Conditions | - Oxidative (LiOOH, H₂O₂) -> Carboxylic acid- Reductive (LiBH₄, LiAlH₄) -> Alcohol- Nucleophilic (RONa, R₂NLi) -> Ester, Amide | - Hydrogenolysis (H₂, Pd/C) -> Amine (after decarboxylation)- Strong Acid (HBr/AcOH) |

| Orthogonality | Cleavage conditions can be harsh and may not be compatible with sensitive functional groups. | Cleavage via hydrogenolysis is mild and orthogonal to many other protecting groups (e.g., Boc, Fmoc).[6][7] |

The more electron-withdrawing nature of the carbamate group in the N-Cbz auxiliary compared to the amide in Evans auxiliaries can influence the acidity of the α-protons, potentially affecting the conditions required for enolate formation. However, both typically require strong bases for deprotonation in alkylation reactions.

The most significant distinction lies in the cleavage conditions. Evans auxiliaries are most commonly cleaved under oxidative or reductive conditions, which may not be suitable for substrates bearing sensitive functional groups.[8][9] In contrast, the Cbz group can be removed under mild hydrogenolysis conditions, offering excellent orthogonality with a wide range of other protecting groups commonly used in complex molecule synthesis.[6] This orthogonality is a key advantage in multistep syntheses where the selective deprotection of one functional group while others remain intact is crucial.

Cleavage of the Auxiliary: Liberating the Chiral Product

The final step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary to unveil the enantiomerically enriched product.

Cleavage of Evans Auxiliaries

Oxidative Cleavage to Carboxylic Acids: Treatment with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is a standard method to obtain the corresponding carboxylic acid.[7][8]

Experimental Protocol: Oxidative Cleavage of an N-Acyl Oxazolidinone

-

Step 1: Reaction Setup. The N-acylated oxazolidinone is dissolved in a mixture of THF and water at 0 °C.

-

Step 2: Reagent Addition. Aqueous hydrogen peroxide is added, followed by an aqueous solution of lithium hydroxide.

-

Step 3: Quenching and Extraction. The reaction is stirred until completion and then quenched with a reducing agent like sodium sulfite. The chiral auxiliary can be recovered from the organic phase, and the desired carboxylic acid is isolated from the aqueous phase after acidification and extraction.

Reductive Cleavage to Alcohols: Hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reductively cleave the auxiliary, directly affording the corresponding primary alcohol.[9]

Experimental Protocol: Reductive Cleavage of an N-Acyl Oxazolidinone

-

Step 1: Reaction Setup. The N-acylated oxazolidinone is dissolved in an anhydrous ethereal solvent like THF at 0 °C.

-

Step 2: Reagent Addition. A solution of LiBH₄ is added, and the reaction is stirred until completion.

-

Step 3: Work-up. The reaction is quenched by the careful addition of water or an acidic solution. The product alcohol is then isolated by extraction.

Cleavage of the N-Cbz Group

The Cbz group is most commonly cleaved by catalytic hydrogenolysis, a mild and highly selective method.

Experimental Protocol: Hydrogenolytic Cleavage of the N-Cbz Group

-

Step 1: Reaction Setup. The N-Cbz protected oxazolidinone is dissolved in a suitable solvent such as methanol or ethanol.

-

Step 2: Catalyst Addition. A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

Step 3: Hydrogenation. The reaction mixture is placed under an atmosphere of hydrogen gas (typically using a balloon or a hydrogenation apparatus) and stirred vigorously.

-

Step 4: Work-up. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the deprotected product.

Conclusion: Choosing the Right Tool for the Job

Both Evans auxiliaries and this compound are powerful tools in the arsenal of the synthetic chemist. Evans auxiliaries have a long and storied history, with a vast body of literature supporting their use in a wide array of asymmetric transformations, particularly aldol reactions. Their reliability and high diastereoselectivity make them a go-to choice for many applications.

This compound, while perhaps less ubiquitous, offers a distinct and significant advantage in its orthogonality. The ability to cleave the auxiliary under mild hydrogenolysis conditions, which are compatible with many other protecting groups, makes it an attractive option in the context of complex, multistep syntheses, particularly in the field of drug development where the manipulation of multiple functional groups is commonplace.

Ultimately, the decision of which auxiliary to employ will depend on a careful analysis of the overall synthetic strategy, the nature of the substrate, and the desired final product. By understanding the unique strengths and limitations of each of these valuable chiral auxiliaries, researchers can continue to push the boundaries of what is possible in the art and science of asymmetric synthesis.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

- Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1378-1385.

-

Evans, D. A. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Available at: [Link]

- Sherman, J., et al. (2021). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society, 143(31), 12077-12084.

- Eriksson, L., et al. (2003). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of an α,α-Disubstituted Amino Acid. CHIMIA International Journal for Chemistry, 57(5), 223-227.

- de Souza, R. O. M. A., et al. (2019).

- Sultane, P. R., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters, 56(23), 3175-3177.

-

University of York. Aromatic Heterocyclic Chemistry F12HSC. Available at: [Link]

- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl₃ and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674.

- Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.

-

Macmillan Group. The Selective Aldol Reaction. Available at: [Link]

- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.

- Sibi, M. P., et al. (2001). Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894-902.

- Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (268-269), 35-39.

- Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775-777.

- YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. [Video]. YouTube.

-

MSU chemistry. Asymmetric Induction. Available at: [Link]

- Lee, K., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 598.

Sources

- 1. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 9. An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00881E [pubs.rsc.org]

An In-Depth Technical Guide to the Stability of the 5-Oxooxazolidine Ring Under Neutral Conditions

Executive Summary

The 5-oxooxazolidine ring system, a critical heterocyclic motif, serves primarily as a valuable intermediate in the synthesis of amino acids and other complex organic molecules. Unlike the more extensively studied 2-oxooxazolidine isomer found in pharmaceuticals like Linezolid, the 5-oxo variant possesses a unique stability profile that is paramount for its effective use. This guide provides a comprehensive analysis of the stability of the 5-oxooxazolidine ring, with a specific focus on its behavior under neutral pH conditions. We will explore the primary degradation pathways—hydrolysis and decarboxylation—and elucidate the key factors that govern the ring's integrity, including substituent effects, buffer composition, and temperature. By integrating mechanistic insights with actionable experimental protocols, this document aims to equip researchers with the knowledge necessary to confidently handle, store, and deploy these versatile chemical entities in their work.

The 5-Oxooxazolidine Core: Structure and Significance

The oxazolidinone scaffold is a five-membered heterocyclic ring containing both nitrogen and oxygen.[1][2] While several isomers exist, this guide focuses specifically on the 5-oxooxazolidine (also referred to as an oxazolidin-5-one). This structure is distinct from the 2-oxooxazolidine isomer, which forms the pharmacophore for a major class of antibiotics.[1][3]

The principal utility of 5-oxooxazolidines lies in their role as precursors to α-amino acids.[4] Their inherent reactivity, when properly controlled, allows for stereoselective synthesis and derivatization. However, this reactivity also makes the ring susceptible to degradation, a critical consideration for reaction planning, purification, and compound storage.

Fundamental Degradation Pathways

The stability of the 5-oxooxazolidine ring is primarily dictated by its susceptibility to two competing degradation mechanisms: hydrolysis and decarboxylation. The prevailing pathway is heavily influenced by the substitution pattern on the ring and the precise experimental conditions.

Hydrolytic Ring Cleavage

In aqueous environments, the 5-oxooxazolidine ring can undergo hydrolysis to yield the parent β-amino alcohol. The general oxazolidine scaffold is known to undergo facile and complete hydrolysis across a broad pH range of 1-11.[5] For the 5-oxo isomer, the mechanism involves nucleophilic attack of water or hydroxide ion at the C5-carbonyl carbon, leading to ring opening.

The rate of this hydrolysis is highly dependent on pH and is subject to general acid-base catalysis by buffer components.[5] Studies on related oxazolidine structures show that hydrolysis rates are often maximal at pH values greater than 7.0-7.5, with half-lives that can range from seconds to minutes depending on the specific substituents.[5]

Decarboxylation via Azomethine Ylide Formation

A characteristic degradation pathway for 5-oxooxazolidines is their propensity for facile decarboxylation.[6] This process is initiated by the loss of carbon dioxide, which generates a relatively stable azomethine ylide intermediate.[6] This reactive intermediate can then be trapped by various electrophiles or undergo further reactions, leading to a different set of degradation products compared to simple hydrolysis. This pathway is a key differentiator from other oxazolidinone isomers and must be considered during thermal or long-term stability assessments.

Factors Governing Stability Under Neutral Conditions

While the term "neutral conditions" implies a pH of 7, in practice, this encompasses a range of buffered aqueous systems where multiple factors can dramatically influence compound longevity.

-

pH and Buffer Composition: Even minor deviations from pH 7 can alter the rate of hydrolysis. Crucially, buffer species (e.g., phosphate, acetate) can act as general acid-base catalysts, accelerating ring cleavage even at a constant pH.[5] Therefore, the choice and concentration of the buffering agent are as important as the pH itself.

-

Substituent Effects: The electronic and steric nature of substituents on the oxazolidine ring plays a dominant role in its stability.

-

N3-Substituent: The nature of the group on the ring nitrogen significantly impacts stability.

-

C2-Substituent: Studies on related oxazolidines show that electron-withdrawing groups on a C2-phenyl substituent accelerate hydrolysis, while electron-donating groups can slow it down.[7][8] Steric bulk at this position can also hinder the approach of water, thereby increasing the half-life.[5]

-

-

Temperature: While some highly stable 2-oxooxazolidinone derivatives have shown resistance to thermal degradation at elevated temperatures[9], the 5-oxo isomer's tendency to undergo decarboxylation suggests that thermal stress should be minimized. For routine storage, refrigeration or freezing of stock solutions is strongly recommended.

Experimental Design for Stability Assessment

To empirically determine the stability of a specific 5-oxooxazolidine derivative, a forced degradation study is the most robust approach.[10] This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time using a stability-indicating analytical method.

Protocol: Forced Degradation Study Workflow

This protocol outlines a standard workflow for assessing compound stability in a neutral buffer, with parallel experiments under stress conditions to identify potential degradation products and pathways.

Objective: To determine the stability of a 5-oxooxazolidine derivative under neutral pH, acidic, basic, oxidative, and thermal stress.

Materials:

-

5-oxooxazolidine compound of interest

-

HPLC-grade water, acetonitrile, methanol

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3% solution)

-

Validated analytical column (e.g., C18)

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation for Stress Conditions:

-

Neutral: Dilute the stock solution with the pH 7.4 phosphate buffer to a final working concentration (e.g., 100 µg/mL).

-

Acidic: Dilute the stock solution with 0.1 N HCl.

-

Basic: Dilute the stock solution with 0.1 N NaOH.

-

Oxidative: Dilute the stock solution with a 3% H₂O₂ solution.

-

Thermal: Use the "Neutral" sample and incubate it in a water bath at a controlled elevated temperature (e.g., 60°C).

-

Control: Dilute the stock solution with the mobile phase or initial solvent to represent the t=0, unstressed sample.

-

-

Incubation: Store all solutions protected from light at a controlled ambient temperature (or elevated temperature for the thermal sample).

-

Time-Point Analysis: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench any reaction if necessary (e.g., by neutralizing the acidic/basic samples) and dilute with mobile phase for analysis.

-

HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation products.[12]

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 control. Identify and quantify major degradation products. For structural elucidation of degradants, LC-MS analysis is recommended.[9]

Data Interpretation and Summary

The stability of oxazolidine derivatives is highly structure-dependent. The table below summarizes representative stability data for related structures to provide context for expected outcomes.

| Compound Class | Condition | Half-Life (t½) | Key Observation | Reference |

| Ephedrine-derived Oxazolidines | pH 7.4, 37°C | 5 sec - 30 min | Stability is highly dependent on C2 substituent; steric bulk increases half-life. | [5] |

| N-acyl 5-Oxazolidinones | pH 7.4, 37°C | 4 min - 1500 hr | Demonstrates the vast range of stability achievable through N-acylation. | [8] |

| 2-Oxooxazolidinone Derivatives | Human Plasma | Stable | High stability observed in biological matrix. | [9] |

| 2-Oxooxazolidinone Derivatives | 1 N NaOH / 1 N HCl | Unstable | Rapid degradation under strongly acidic or basic conditions. | [9] |

Conclusion and Best Practices for Researchers

The 5-oxooxazolidine ring is a valuable synthetic tool whose utility is intrinsically linked to its chemical stability. While susceptible to degradation, particularly through hydrolysis and decarboxylation, its stability can be modulated through careful structural design and control of experimental conditions.

Key Takeaways and Recommendations:

-

Assume Reactivity: Unlike the robust 2-oxooxazolidinone antibiotics, the 5-oxo isomer should be treated as a reactive intermediate that is sensitive to aqueous conditions.

-

Control the Buffer: When working in neutral aqueous media, be aware that buffer components can catalyze hydrolysis.[5] Use the lowest buffer concentration necessary or consider non-nucleophilic buffers.

-

Minimize Thermal Exposure: To avoid the characteristic decarboxylation pathway, protect 5-oxooxazolidine compounds from prolonged exposure to heat.

-

Store with Care: For long-term storage, solid compounds should be kept in a desiccator at low temperature. Stock solutions should be prepared in anhydrous aprotic solvents (e.g., DMSO, ACN) and stored at -20°C or below.

-

Validate Empirically: The stability of any novel 5-oxooxazolidine derivative should not be assumed. A forced degradation study is essential to understand its specific liabilities and establish appropriate handling and storage protocols.

By adhering to these principles, researchers can effectively harness the synthetic potential of the 5-oxooxazolidine ring while ensuring the integrity and reproducibility of their experimental results.

References

- Enantioselective hydrolysis of potent amino acid precursors 5-oxazolidinone derivatives. (n.d.). Google Scholar.

- Bundgaard, H., & Johansen, M. (n.d.). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed.

- Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors. (2020, July 8). National Institutes of Health.

- Phillips, O. A., Udo, E. E., Ali, A. A., & Al-Hassawi, N. (2003). Synthesis and antibacterial activity of 5-substituted oxazolidinones. PubMed.

- Al-Tannak, N. F., Al-Hasawi, N., Phillips, O. A., & El-Malah, Y. (2025, December 29). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. National Institutes of Health.

- Scarim, C. B., Kim, S. H., Wu, J., Castagnolo, D., & Fernandes, C. B. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. National Institutes of Health.

- Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. (2025, August 6). ResearchGate.

- Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol and Their Derivatization Reactions. (n.d.). National Institutes of Health.

- Synthesis and Characterization of Novel Oxazolidinones Via Schiff Base Reactions. (n.d.). Semantic Scholar.

- Synthesis of 3-nitroso-5-oxazolidones and 3-nitroso-6-oxotetrahydro-oxazines (cyclic α-acyloxy-N-nitrosamines). (n.d.). Journal of the Chemical Society, Chemical Communications (RSC Publishing).

- Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). RSC Publishing.

- Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal.

- OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION A Research Summary. (n.d.). Temple University.

- Im, W. B., Choi, S. H., Park, J. Y., Choi, S. Y., Kim, Y. H., & Kim, T. (2011). Discovery of torezolid as a novel 5-hydroxymethyl-oxazolidinone antibacterial agent. PubMed.

- Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. (n.d.). Journal of American Science.

- (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. (2023, February 8). ResearchGate.

- Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed.

- Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. (n.d.). Semantic Scholar.

- Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (2025, August 7). ResearchGate.

- Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. (2025, August 7). ResearchGate.

- Ehrlich, M., Trittler, R., Daschner, F. D., & Kümmerer, K. (2001). A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation. PubMed.

- FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde–phenylalanine model system by isotope labeling techniques. (n.d.). Academia.edu.

- Gadiraju, N. V., Fernando, S., & Yaylayan, V. (2023). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. MDPI.

- A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (2021, July 8). Taylor & Francis Online.

- Effect of perfusate pH on the influx of 5-5'-dimethyl-oxazolidine-2,4-dione and dissociation of epidermal growth factor from the cell-surface receptor: the existence of the proton diffusion barrier in the Disse space. (n.d.). PubMed.

- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020, July 21). Beilstein Journals.

- Technical Support Center: Stability of Isoxazoline Compounds in Common Laboratory Solvents. (n.d.). Benchchem.

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Enantioselective hydrolysis of potent amino acid precursors 5-oxazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jofamericanscience.org [jofamericanscience.org]

- 12. A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

History and discovery of Cbz-protected oxazolidinones in peptide chemistry

Executive Summary

In the architecture of peptide drug discovery, the modification of the peptide backbone is a critical strategy to overcome poor bioavailability and enzymatic instability. Among the synthetic tools available, Cbz-protected oxazolidinones (specifically 5-oxazolidinones) represent a cornerstone technology. Originally discovered by Dov Ben-Ishai in 1957 and later adapted for modern N-methylation strategies by Roger Freidinger, this heterocycle serves as a "chiral memory" unit. It simultaneously protects the amino and carboxyl groups while activating the nitrogen center for modification or the

This guide provides a rigorous technical analysis of Cbz-oxazolidinones, detailing their historical discovery, mechanistic formation, and practical application in synthesizing N-methylated and

Historical Genesis: From Ben-Ishai to Freidinger

The utility of oxazolidinones in peptide chemistry is defined by two distinct eras: the discovery of the heterocycle and the application to backbone modification .

The Ben-Ishai Discovery (1957)

The foundational work was established by Dov Ben-Ishai at the Weizmann Institute of Science. In 1957, Ben-Ishai reported that N-carbobenzoxy (Cbz) amino acids react with paraformaldehyde in the presence of acid catalysts (such as

-

The Innovation: Prior to this, protecting groups were viewed merely as "masks." Ben-Ishai demonstrated that the Cbz group could participate in cyclization, forming a stable lactone-like ring that locked the amino acid configuration.

-

Key Observation: The reaction required the removal of water to drive the equilibrium toward the oxazolidinone, a principle that remains central to the protocol today.

The Freidinger Optimization (1983)

While Ben-Ishai described the structure, it was Roger Freidinger and colleagues at Merck Sharp & Dohme (1983) who transformed this chemistry into a vital tool for drug discovery. Facing the challenge of synthesizing N-alkylated peptides (to prevent enzymatic degradation), Freidinger developed a reductive ring-opening method. Although his seminal 1983 paper focused on Fmoc derivatives, the mechanistic principles he codified revived interest in the Cbz variants for specific synthetic routes requiring hydrogenolytic deprotection.

Mechanistic Principles

The formation of the Cbz-oxazolidinone is a dehydrative cyclization. Understanding the mechanism is crucial for troubleshooting low yields, particularly with sterically hindered amino acids (e.g., Valine, Isoleucine).

Formation Pathway

The reaction proceeds via the acid-catalyzed formation of an iminium ion intermediate (Schiff base) derived from formaldehyde, which is then trapped by the carbamate oxygen.

Figure 1: Acid-catalyzed cyclization mechanism. The removal of water (red node) is the thermodynamic driver.

Reactivity & Regioselectivity

Once formed, the oxazolidinone ring alters the reactivity of the amino acid core in three ways:

-

N-Activation: The nitrogen lone pair is less delocalized into the carbonyl than in a standard amide, making the ring susceptible to reductive cleavage or nucleophilic attack.

-

Steric Locking: The 5-membered ring constrains the

and -

Chiral Preservation: The stereocenter at the

-carbon is preserved during formation, although harsh conditions can lead to racemization via enolization.

Synthetic Protocols

The following protocols are designed for high-purity synthesis, emphasizing the "Self-Validating" requirement of this guide.

Protocol A: Synthesis of Cbz-Oxazolidinone (Ben-Ishai Conditions)

Target: Conversion of Cbz-L-Leucine to Cbz-L-Leucine-oxazolidinone.

Reagents:

-

Cbz-L-Leucine (10 mmol)

-

Paraformaldehyde (15 mmol, 1.5 eq)

- -Toluenesulfonic acid (p-TsOH) (0.5 mmol, 5 mol%)

-

Toluene or Benzene (Solvent)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. This is critical for azeotropic water removal.

-

Solvation: Dissolve Cbz-L-Leucine and paraformaldehyde in Toluene (0.1 M concentration). Add p-TsOH.

-

Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

-

Validation Check: The reaction is complete when the solution becomes homogenous (paraformaldehyde dissolves) and water cessation is observed (typically 1–3 hours).

-

-

Workup: Cool to room temperature. Wash the organic layer with 5% NaHCO

(to remove p-TsOH) and water. -

Isolation: Dry over MgSO

, filter, and concentrate in vacuo.-

Purification: Recrystallize from Hexane/Ethyl Acetate.

-

QC Parameter:

H NMR should show a characteristic doublet (or AB system) for the N-CH

-

Protocol B: Reductive Ring Opening (Synthesis of N-Methyl Amino Acids)

Target: Synthesis of N-Methyl-Cbz-L-Leucine.

Reagents:

-

Cbz-Oxazolidinone (from Protocol A)[1]

-

Triethylsilane (Et

SiH) (3 eq) -

Trifluoroacetic acid (TFA) (Solvent/Catalyst)[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve the oxazolidinone in pure TFA (0.2 M).

-

Reduction: Add Triethylsilane slowly. The reaction is often exothermic.

-

Stirring: Stir at room temperature for 1–24 hours.

-

Workup: Remove TFA in vacuo. The residue is often an oil.

-

Validation: Verify the appearance of the N-Methyl singlet in NMR (approx. 2.8–3.0 ppm).

Comparative Data: Methylation Strategies

The Cbz-oxazolidinone route is often compared to direct methylation (Benoiton method). The table below highlights why the oxazolidinone route is superior for complex synthesis.

| Feature | Direct Methylation (MeI/NaH) | Cbz-Oxazolidinone Route (Freidinger) |

| Reagents | Methyl Iodide, Sodium Hydride | Paraformaldehyde, Et |

| Risk of Racemization | High (due to basic conditions) | Negligible (Acidic conditions preserve chirality) |

| O-Methylation | Common side reaction | None (Carboxyl is protected in ring) |

| Steric Hindrance | Fails with bulky AA (Val, Ile) | Excellent (Works well for bulky AA) |

| Purification | Difficult (mixtures of products) | Clean conversion |

Applications in Drug Discovery

Peptidomimetics and Metabolic Stability

N-methylation is a primary strategy to improve the pharmacokinetic profile of peptide drugs. The N-methyl group removes a hydrogen bond donor, increasing lipophilicity (membrane permeability) and sterically blocking peptidases (metabolic stability).

Workflow: From Amino Acid to N-Methylated Peptide Block

Figure 2: The standard workflow for generating N-methylated building blocks using the oxazolidinone intermediate.

Alpha-Alkylation (The Karady/Seebach Modification)

Beyond N-methylation, the Cbz-oxazolidinone serves as a template for

References

-

Ben-Ishai, D. (1957).[8] Reaction of Acylamino Acids with Paraformaldehyde. Journal of the American Chemical Society, 79(21), 5736–5738. Link

-

Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983).[2][9] Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77–81.[2][9][10] Link

-

Karady, S., Amato, J. S., & Weinstock, L. M. (1984). Enantioretentive alkylation of acyclic amino acids. Tetrahedron Letters, 25(39), 4337-4340. Link

-

Reddy, G. V., et al. (2015). N-Methyl amino acids in peptide synthesis and drug discovery.[8] Chemical Reviews. (General grounding for N-methylation context). Link

Sources

- 1. chimia.ch [chimia.ch]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. api.dspace.spbu.ru [api.dspace.spbu.ru]

- 6. Separation and determination of alpha-amino acids by boroxazolidone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Self-addition products from the alkylation of amino acid-derived oxazolidinones: X-ray molecular structures of (2R,4S,1′S)-3-benzoyl-4-[benzoylamino(phenyl)methyl]-4-benzyl-2-phenyl-1,3-oxazolidin-5-one, (2R,4S,1′S)- and (2R,4S,1′R)-3-benzoyl-4-[benzoylamino(phenyl)methyl]-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. | PDF or Rental [articles.researchsolutions.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Using N-Cbz-4-methyl-5-oxooxazolidine as a precursor for N-methyl-Alanine

Application Note: Scalable Synthesis of N-Methyl-Alanine via N-Cbz-4-methyl-5-oxooxazolidine

Executive Summary & Strategic Rationale

In modern peptide drug discovery, N-methylation is a critical modification used to enhance metabolic stability and membrane permeability.[1][2][3][4][5] By replacing the amide proton with a methyl group, researchers can prevent proteolytic cleavage and disrupt hydrogen bonding networks that often limit passive transport.

While direct methylation of amines (e.g., using methyl iodide) often leads to over-alkylation (quaternization) and racemization, the oxazolidinone route (often referred to as the Freidinger method) provides a stereochemically superior and scalable alternative.

This guide details the synthesis of N-Cbz-N-methyl-L-Alanine using This compound as a "masked" intermediate. This pathway "locks" the nitrogen and the formaldehyde-derived carbon into a ring, preventing over-methylation and preserving the chiral center at the

Mechanistic Insight

The transformation relies on Ionic Hydrogenation . Unlike catalytic hydrogenation which occurs on a metal surface, this reaction occurs in solution via stable carbocation equivalents.

-

Condensation: N-Cbz-Alanine reacts with paraformaldehyde to form the 5-oxooxazolidine ring. This ring is a "chiral template."

-

Activation: Trifluoroacetic acid (TFA) protonates the acetal-like oxygen of the oxazolidinone.

-

Reduction: Triethylsilane (Et

SiH) acts as a hydride donor, attacking the electrophilic iminium ion formed upon ring opening. This selectively yields the N-methyl group while leaving the Cbz carbamate intact.

Visual Workflow: The Oxazolidinone Route

Figure 1: Strategic workflow converting Cbz-Ala to N-Me-Cbz-Ala via the oxazolidinone intermediate.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To lock N-Cbz-Alanine into the oxazolidinone ring using paraformaldehyde. Critical Process Parameter (CPP): Efficient water removal is required to drive the equilibrium toward the product.

Materials:

-

N-Cbz-L-Alanine (1.0 equiv)[4]

-

Paraformaldehyde (3.0 equiv)

-

p-Toluenesulfonic acid monohydrate (pTsOH, 0.05 equiv)

-

Toluene (Solvent, 10 mL/g of substrate)

-

Dean-Stark apparatus

Step-by-Step:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add N-Cbz-L-Alanine, paraformaldehyde, and pTsOH to the flask. Add Toluene.

-

Reflux: Heat the mixture to reflux (approx. 110°C). You will observe water collecting in the trap.

-

Monitoring: Continue reflux until water evolution ceases and the solution becomes clear (typically 2–4 hours).

-

Note: The suspension of paraformaldehyde will dissolve as it reacts.

-

-

Workup: Cool to room temperature. Wash the toluene solution with 5% NaHCO

(2x) and water (1x) to remove the acid catalyst and unreacted formaldehyde. -

Isolation: Dry the organic layer over MgSO

, filter, and concentrate under reduced pressure. -

Result: The product usually solidifies upon standing or can be used as a viscous oil.

-

Yield Expectation: 85–95%.[2]

-

Protocol B: Reductive Ring Opening to N-Cbz-N-Methyl-Alanine

Objective: Selective reduction of the oxazolidinone to the N-methyl amino acid. Safety Note: TFA is corrosive; Triethylsilane is flammable. Perform in a fume hood.

Materials:

-

This compound (from Protocol A)

-

Triethylsilane (Et

SiH, 3.0 equiv) -

Chloroform (CHCl

) or Dichloromethane (DCM)

Step-by-Step:

-

Dissolution: Dissolve the oxazolidinone (1.0 equiv) in CHCl

(5 mL/g). -

Add Silane: Add Triethylsilane (3.0 equiv) to the solution.

-

Acid Addition: Add TFA (equal volume to the organic solvent used, e.g., 5 mL/g) slowly.

-

Observation: The reaction may exotherm slightly.

-

-

Reaction: Stir at room temperature for 24–48 hours.

-

Monitoring: Monitor by TLC or HPLC. The oxazolidinone spot should disappear.

-

-

Workup: Concentrate the mixture under reduced pressure to remove excess TFA and silane.

-

Purification: Dissolve the residue in Et

O or EtOAc and extract with sat. NaHCO-

Crucial Step: The product (carboxylic acid) moves to the aqueous layer. The organic layer contains silane byproducts.

-

-

Acidification: Acidify the aqueous extracts carefully with 1N HCl to pH ~2.

-

Extraction: Extract the cloudy aqueous layer with EtOAc (3x). Dry combined organics (MgSO

) and concentrate.[8] -

Result: N-Cbz-N-Methyl-L-Alanine as a thick oil or solid.

Quality Control & Data Specifications

To ensure the integrity of the "masked" intermediate before reduction, verify the oxazolidinone structure.

Table 1: Diagnostic NMR Signals (CDCl

| Moiety | Proton ( | Multiplicity | Interpretation |

| Oxazolidinone Ring | Doublets (AB System) | Critical: The N-CH | |

| Cbz Benzylic | Singlet/Multiplet | The Ph-CH | |

| Alanine Methyl | Doublet | The side chain methyl group. |

Troubleshooting Guide:

-

Issue: Incomplete Reduction (Protocol B).

-

Cause: Old Triethylsilane (oxidized) or insufficient acid strength.

-

Fix: Add fresh Et

SiH (1 equiv) and stir for an additional 12 hours. Ensure TFA is dry.

-

-

Issue: Racemization.[9]

-

Insight: This method is generally racemization-free (<1%). However, excessive heating during Protocol A can cause slight epimerization. Keep reflux time to the minimum required for clarity.

-

References

-

Freidinger, R. M., Hinkle, J. S., & Perlow, D. S. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77–81. [Link]

-

Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906–910. [Link]

-